molecular formula C9H11NO3 B3262347 Methyl 6-(methoxymethyl)picolinate CAS No. 354517-88-7

Methyl 6-(methoxymethyl)picolinate

Cat. No.: B3262347
CAS No.: 354517-88-7
M. Wt: 181.19 g/mol
InChI Key: BNWZJNUWGFLWQJ-UHFFFAOYSA-N
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Description

Methyl 6-(methoxymethyl)picolinate: is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methoxymethyl)picolinate typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of 6-(methoxymethyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(methoxymethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Mechanism of Action

The mechanism of action of Methyl 6-(methoxymethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxymethyl group allows for unique substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 6-(methoxymethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-7-4-3-5-8(10-7)9(11)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWZJNUWGFLWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730417
Record name Methyl 6-(methoxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354517-88-7
Record name Methyl 6-(methoxymethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354517-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(methoxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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